PubChem: A search on PubChem, a database of chemical information, identifies the compound but offers no data on its use in scientific research [].
Limited supplier information: Suppliers of the compound don't provide any details on its applications beyond its chemical structure and CAS number [, , ].
While there is no current data on its research applications, the compound's structure offers some clues:
Triphenylsulfonium group: This group is known as a good leaving group in organic chemistry, which can be useful for various reactions.
Methacryloyloxy group: This group is commonly used in the creation of polymers due to its ability to undergo polymerization [].
Fluorine substitution: The presence of fluorine atoms can introduce unique properties to the molecule, such as altered reactivity or improved stability [].
Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate is a sulfonium salt characterized by its complex molecular structure. Its molecular formula is C28H20F4O5S2, and it has a molecular weight of 576.6 g/mol . This compound is notable for its ability to act as a photoacid generator, releasing protons upon light exposure, which facilitates various
The primary reaction involving Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate is its role in initiating radical polymerization. Upon irradiation, the compound generates radicals that can initiate polymerization of methacrylate monomers, leading to the formation of polymers with specific properties tailored for applications in photolithography and materials science . This unique reactivity sets it apart from other compounds used in similar contexts.
Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate exhibits significant biochemical activity. It interacts with various biomolecules, including enzymes and proteins. The photoacid generation capability allows it to alter the local pH upon light exposure, influencing enzymatic activities and cellular processes.
The compound has been shown to affect cell signaling pathways and gene expression. By altering the cellular environment through acid generation, it can impact metabolic pathways and enzyme activities, leading to changes in cellular function.
This compound can be synthesized through a reaction between triphenylsulfonium chloride and 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonic acid in polar aprotic solvents. Characterization techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy are commonly employed to confirm the structure and purity of the synthesized compound .
Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate finds extensive applications in:
Studies have shown that Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate interacts with various biological macromolecules. These interactions can lead to significant alterations in cellular behavior and metabolic pathways. Further research into its interactions could provide insights into its potential therapeutic applications or toxicological effects .
Several compounds share structural or functional similarities with Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Triphenylsulfonium trifluoromethanesulfonate | C18H15F3O3S | Known for strong acidity but lacks fluorinated aromatic rings. |
Benzyltrimethylammonium chloride | C10H12ClN | Quaternary ammonium compound; does not exhibit photoacid properties. |
Diphenyl sulfoxide | C12H10OS | Exhibits different reactivity; primarily used as a solvent rather than a polymerization initiator. |
Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate stands out due to its specific role as a photoacid generator and its complex fluorinated structure that enhances its reactivity compared to similar compounds .